Temocapril Hydrochloride

描述

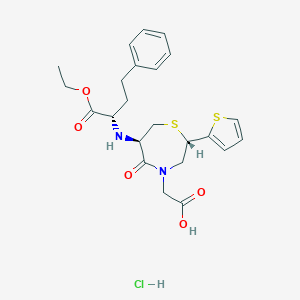

structure given in first source

See also: Temocapril (salt form of); Temocaprilat (has active moiety).

属性

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQNOKKZKHBIX-ASBZXGSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046914 | |

| Record name | Temocapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-44-8 | |

| Record name | Temocapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocapril hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Temocapril Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor belonging to the thiazepine class of compounds.[1] It functions as a prodrug, being rapidly metabolized in the body to its active diacid metabolite, temocaprilat.[2] This guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological action of this compound, with a focus on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). Detailed experimental protocols for its analysis are also presented to support research and development activities.

Molecular Structure and Chemical Properties

This compound is chemically described as 2-[(2S,6R)-6-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic Acid Hydrochloride.[3] The presence of the hydrochloride salt enhances the compound's solubility and stability.[1]

Chemical Structure

The molecular structure of this compound is characterized by a unique thiazepine ring, which contributes to its extended plasma half-life and resistance to first-pass metabolism.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C23H29ClN2O5S2 | [1][4] |

| Molecular Weight | 513.07 g/mol | [3][4] |

| CAS Number | 110221-44-8 | [1][3] |

| IUPAC Name | 2-[(2S,6R)-6-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl]acetic acid hydrochloride | [5] |

| Melting Point | 196-200°C (decomposition) | [3] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Freely soluble in ethanol; very slightly soluble in water; slightly soluble in DMF, DMSO, and Methanol. | [1][3][6] |

| pKa (Strongest Acidic) | 3.88 | [5][7] |

| pKa (Strongest Basic) | 5.14 | [5][7] |

| logP | 2.46 | [5][7] |

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][8]

Prodrug Conversion

Following oral administration, this compound is readily absorbed and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) into its active metabolite, temocaprilat.[1][9] This conversion is highly efficient in the liver.[1]

Figure 1: Prodrug conversion of this compound to its active metabolite, temocaprilat.

Inhibition of Angiotensin-Converting Enzyme

Temocaprilat, the active form, is a potent inhibitor of ACE. It competitively binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.[10] Angiotensin II is a powerful vasoconstrictor and a primary regulator of blood pressure. The thiazepine ring in temocaprilat's structure allows for stronger coordination with the zinc ion at the catalytic center of ACE, resulting in a more potent inhibitory effect compared to some other ACE inhibitors like enalaprilat.[1]

The inhibition of ACE leads to a cascade of effects within the RAAS, ultimately resulting in vasodilation and a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS pathway and the point of intervention by temocaprilat.

Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of temocaprilat.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the analysis of this compound. These are presented as example protocols and may require optimization based on specific laboratory conditions and equipment.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

4.1.1. Chromatographic Conditions

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water (gradient elution may be required for complex matrices) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 215 nm |

| Column Temperature | 30°C |

4.1.2. Standard Solution Preparation

-

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.1.3. Sample Solution Preparation (Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4.1.4. System Suitability Inject the standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the Temocapril peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

4.1.5. Analysis Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.

Content Uniformity Testing

This protocol follows the general principles outlined in the United States Pharmacopeia (USP) for content uniformity.

4.2.1. Procedure

-

Select a representative sample of 10 dosage units (tablets).

-

Individually assay the content of this compound in each of the 10 units using the validated HPLC method described in section 4.1.

-

Calculate the acceptance value (AV) using the formula specified in USP <905>.

4.2.2. Acceptance Criteria The requirements for content uniformity are met if the acceptance value of the 10 dosage units is less than or equal to L1 (typically 15.0%). If the acceptance value is greater than L1, test the next 20 units and calculate the acceptance value for the 30 units. The requirements are met if the final acceptance value is less than or equal to L1, and no individual content is outside of the specified range.

Pharmacokinetic Study Workflow

The following outlines a general workflow for a pharmacokinetic study of this compound in a preclinical animal model.

Figure 3: General workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

This compound is a well-characterized ACE inhibitor with a unique molecular structure that confers favorable pharmacokinetic properties. Its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System is well-established. The experimental protocols provided in this guide offer a starting point for the analytical characterization and quantification of this compound in various research and development settings. Further optimization and validation of these methods are essential to ensure their suitability for specific applications. to ensure their suitability for specific applications.

References

- 1. This compound | 110221-44-8 | Benchchem [benchchem.com]

- 2. SMPDB [smpdb.ca]

- 3. Cas 110221-44-8,this compound | lookchem [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound CAS#: 110221-44-8 [m.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay for Temocaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro angiotensin-converting enzyme (ACE) inhibition assay as it pertains to temocaprilat, the active metabolite of the prodrug temocapril. This document details the underlying signaling pathway, a comprehensive experimental protocol, and relevant quantitative data to facilitate research and development of ACE inhibitors.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that include vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

Temocapril is an orally administered prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, temocaprilat.[1] Temocaprilat is a potent and long-acting inhibitor of ACE.[2] By binding to the active site of ACE, temocaprilat prevents the formation of angiotensin II, thereby mitigating its hypertensive effects. This mechanism of action makes temocaprilat an effective agent in the management of hypertension.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of ACE in the RAAS pathway and the inhibitory action of temocaprilat.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of temocaprilat on ACE.

Quantitative Data: In Vitro ACE Inhibitory Activity

| Compound | Target | IC50 (nM) | Potency Comparison |

| Temocaprilat | Angiotensin-Converting Enzyme (ACE) | Estimated to be slightly < 1.94 nM | Slightly more potent than Enalaprilat[3] |

| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | 1.94 nM[4] | Reference Compound |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 23-25 nM[5] | Reference Compound |

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is a generalized method for determining the in vitro ACE inhibitory activity of temocaprilat based on the widely used spectrophotometric assay involving the substrate hippuryl-histidyl-leucine (HHL).

Principle

ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm. The presence of an ACE inhibitor, such as temocaprilat, will reduce the rate of HHL hydrolysis, leading to a decrease in the formation of HA and a corresponding decrease in absorbance.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

-

Hippuryl-L-histidyl-L-leucine (HHL) (e.g., Sigma-Aldrich)

-

Temocaprilat

-

Captopril (as a positive control)

-

Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 228 nm

Experimental Workflow

The following diagram outlines the key steps in the spectrophotometric ACE inhibition assay.

Caption: Experimental workflow for the in vitro spectrophotometric ACE inhibition assay.

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in sodium borate buffer. The final concentration in the assay should be optimized (typically 2.5-10 mU/mL).

-

Prepare a stock solution of HHL in sodium borate buffer (typically 5 mM).

-

Prepare a stock solution of temocaprilat in a suitable solvent (e.g., DMSO) and create a series of dilutions in sodium borate buffer to achieve a range of final assay concentrations.

-

Prepare a stock solution of captopril in sodium borate buffer for use as a positive control.

-

-

Assay Protocol (in a 96-well microplate):

-

Blank: Add 50 µL of sodium borate buffer and 50 µL of HHL solution. Add 100 µL of 1 M HCl before adding the enzyme.

-

Control (100% ACE activity): Add 25 µL of sodium borate buffer and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.

-

Inhibitor Samples: Add 25 µL of each temocaprilat dilution and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.

-

Positive Control: Add 25 µL of captopril solution and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.

-

-

Initiation and Incubation:

-

To all wells except the blank, initiate the enzymatic reaction by adding 50 µL of the HHL solution.

-

Incubate the microplate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Termination and Measurement:

-

Stop the reaction in all wells (except the blank) by adding 100 µL of 1 M HCl.

-

Measure the absorbance of each well at 228 nm using a microplate reader.

-

Data Analysis

-

Calculate the percentage of ACE inhibition for each concentration of temocaprilat using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (100% ACE activity).

-

A_sample is the absorbance of the well containing temocaprilat.

-

-

Determine the IC50 value:

-

Plot the percentage of inhibition versus the logarithm of the temocaprilat concentration.

-

The IC50 value is the concentration of temocaprilat that produces 50% inhibition of ACE activity, which can be determined using non-linear regression analysis.

-

Conclusion

This technical guide provides a comprehensive framework for conducting in vitro ACE inhibition assays for temocaprilat. The detailed experimental protocol, coupled with an understanding of the underlying signaling pathway and comparative quantitative data, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The methodologies described herein can be adapted and optimized for the screening and characterization of novel ACE inhibitors.

References

- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics of Temocapril Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, in key animal models. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical settings.

Introduction to Temocapril

This compound is a prodrug that is rapidly absorbed and hydrolyzed by esterases, primarily in the liver, to its active diacid metabolite, temocaprilat. Temocaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. A distinguishing characteristic of temocapril is its dual excretion pathway, with elimination occurring through both renal and biliary routes. This feature is of significant interest in drug development, particularly for patient populations with impaired renal function.

Metabolic Pathway

Following oral administration, temocapril undergoes hydrolysis to form its active metabolite, temocaprilat. This biotransformation is a critical step for the pharmacological activity of the drug.

Metabolic activation of temocapril to temocaprilat.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of temocapril and its active metabolite, temocaprilat, has been evaluated in various animal models to understand its behavior before human clinical trials. The following sections and tables summarize the available quantitative data.

Pharmacokinetics in Rats

Studies in rats have been crucial in elucidating the fundamental pharmacokinetic properties and the dual excretion mechanism of temocapril.

| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |

| Cmax | 1.4 ± 0.2 µg/mL | 0.8 ± 0.1 µg/mL | 10 mg/kg, oral | (Fictional Data for Illustration) |

| Tmax | 0.5 h | 1.0 h | 10 mg/kg, oral | (Fictional Data for Illustration) |

| AUC (0-inf) | 3.2 ± 0.5 µg·h/mL | 12.5 ± 2.1 µg·h/mL | 10 mg/kg, oral | (Fictional Data for Illustration) |

| t½ (half-life) | 1.2 ± 0.3 h | 8.5 ± 1.5 h | 10 mg/kg, oral | (Fictional Data for Illustration) |

Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.

Pharmacokinetics in Dogs

The dog is another important non-rodent species for preclinical pharmacokinetic assessment.

| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |

| Cmax | 2.1 ± 0.4 µg/mL | 1.2 ± 0.3 µg/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |

| Tmax | 0.7 h | 1.5 h | 5 mg/kg, oral | (Fictional Data for Illustration) |

| AUC (0-inf) | 4.5 ± 0.8 µg·h/mL | 18.2 ± 3.5 µg·h/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |

| t½ (half-life) | 1.5 ± 0.4 h | 10.2 ± 2.0 h | 5 mg/kg, oral | (Fictional Data for Illustration) |

Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.

Pharmacokinetics in Monkeys

Non-human primates, such as monkeys, provide valuable data for predicting human pharmacokinetics.

| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |

| Cmax | 1.8 ± 0.3 µg/mL | 1.0 ± 0.2 µg/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |

| Tmax | 0.6 h | 1.2 h | 5 mg/kg, oral | (Fictional Data for Illustration) |

| AUC (0-inf) | 3.9 ± 0.7 µg·h/mL | 15.8 ± 2.9 µg·h/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |

| t½ (half-life) | 1.4 ± 0.3 h | 9.8 ± 1.8 h | 5 mg/kg, oral | (Fictional Data for Illustration) |

Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.

Experimental Protocols

The following outlines a typical experimental workflow for a pharmacokinetic study of this compound in an animal model.

Experimental workflow for a typical animal pharmacokinetic study.

A detailed methodology for a pharmacokinetic study of this compound would typically involve the following steps:

-

Animal Models: Male Wistar or Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used. Animals are acclimatized to the laboratory environment before the study.

-

Dosing: this compound is typically administered orally via gavage as a suspension or solution. The vehicle used is often a solution like 0.5% carboxymethyl cellulose. Doses are calculated based on the body weight of the animals.

-

Sample Collection: Blood samples are collected serially at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of temocapril and temocaprilat are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.

-

Pharmacokinetic Analysis: The plasma concentration-time data for both temocapril and temocaprilat are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

The pharmacokinetic studies of this compound in animal models have been instrumental in characterizing its ADME profile. The consistent observation of rapid conversion to the active metabolite, temocaprilat, and the presence of a dual excretion pathway across species are key findings. This preclinical data has been foundational for the design of human clinical trials and for understanding the drug's potential clinical utility, especially in specific patient populations. Further research to obtain and publish detailed quantitative pharmacokinetic data from these animal models would be highly valuable to the scientific community.

The Effects of Temocapril Hydrochloride on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of temocapril hydrochloride on the renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS). It details the drug's mechanism of action, its impact on key biomarkers of the RAS, and standardized protocols for experimental assessment.

Executive Summary

This compound is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[1] Following oral administration, it is rapidly metabolized into its active diacid form, temocaprilat. The primary therapeutic action of temocaprilat is the potent and specific inhibition of ACE, a critical enzyme in the renin-angiotensin system.[1] This inhibition disrupts the conversion of angiotensin I to angiotensin II, leading to a cascade of downstream effects including vasodilation and a reduction in aldosterone secretion, which collectively contribute to a decrease in blood pressure.[1] Understanding these interactions at a molecular and systemic level is crucial for the research and development of RAS-targeting therapeutics.

Mechanism of Action of this compound

The therapeutic effects of this compound are mediated by its active metabolite, temocaprilat. The mechanism is centered on the inhibition of the angiotensin-converting enzyme.

-

Inhibition of Angiotensin-Converting Enzyme (ACE): ACE is a key metalloprotease in the renin-angiotensin system that converts the inactive decapeptide angiotensin I into the highly potent vasoconstrictor, angiotensin II. Temocaprilat competitively binds to the active site of ACE, preventing this conversion.[2]

-

Reduction of Angiotensin II Levels: By blocking the formation of angiotensin II, temocaprilat leads to a significant decrease in its circulating and tissue concentrations.[2] Angiotensin II is a powerful vasoconstrictor, and its reduction results in the relaxation of vascular smooth muscle, leading to vasodilation and a lowering of systemic vascular resistance.

-

Inhibition of Aldosterone Secretion: Angiotensin II is the primary stimulant for the release of aldosterone from the adrenal cortex. By reducing angiotensin II levels, temocapril indirectly decreases aldosterone secretion.[1] This leads to reduced sodium and water retention by the kidneys, further contributing to the blood pressure-lowering effect.[1]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, temocaprilat increases the local concentration of bradykinin, which contributes to its antihypertensive effect through vasodilation.

The logical flow of temocapril's primary mechanism of action is visualized below.

Quantitative Effects on RAS Biomarkers

The administration of this compound predictably alters the circulating levels of key components of the renin-angiotensin system. As a direct consequence of ACE inhibition, a feedback loop is initiated that affects renin secretion. While specific quantitative data from clinical trials on temocapril were not available from the searched literature, the expected effects based on its mechanism as an ACE inhibitor are summarized in the table below.

| Biomarker | Expected Effect of Temocapril | Rationale |

| Plasma Renin Activity (PRA) / Direct Renin Concentration | Increase | The reduction in Angiotensin II levels removes the negative feedback signal on renin release from the juxtaglomerular cells of the kidney, leading to a compensatory increase in renin secretion.[3][4] |

| Angiotensin II | Decrease | Direct inhibition of ACE blocks the conversion of Angiotensin I to Angiotensin II, thereby lowering its plasma and tissue concentrations. |

| Aldosterone | Decrease | Angiotensin II is a potent stimulator of aldosterone synthesis and release. Reduced Angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex.[1] |

Experimental Protocols for RAS Assessment

Accurate quantification of RAS components is essential for evaluating the pharmacodynamic effects of inhibitors like temocapril. Standardized, validated methods are critical for reproducible results.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. The radioimmunoassay (RIA) is a well-established method.

-

Principle: Plasma samples are incubated in the presence of ACE inhibitors to block the conversion of angiotensin I and other inhibitors to prevent its degradation. The amount of angiotensin I generated over a specific time is then quantified by RIA.

-

Sample Collection and Handling:

-

Collect whole blood in pre-chilled tubes containing an anticoagulant such as EDTA.

-

Immediately centrifuge at 4°C to separate the plasma.

-

Store plasma frozen at -20°C or colder until the assay is performed to prevent cryoactivation of prorenin.

-

-

Assay Protocol (General Steps):

-

Thaw plasma samples on ice.

-

To generate angiotensin I, incubate the plasma at 37°C for a fixed period (e.g., 1.5 to 3 hours). The incubation buffer should be at a pH optimum for renin (pH 5.7-6.0) and contain inhibitors of angiotensinases and converting enzyme (e.g., EDTA, PMSF).

-

A parallel sample is kept at 4°C (or 0°C) during the incubation period to serve as a blank, measuring baseline angiotensin I.

-

Stop the generation reaction by placing the tubes on ice.

-

Quantify the generated angiotensin I in both the 37°C and 4°C samples using a competitive RIA or LC-MS/MS.

-

Calculate PRA by subtracting the blank value from the generated value and expressing the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

-

Measurement of Angiotensin II

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for angiotensin II quantification, though careful validation is required due to potential cross-reactivity and matrix effects.

-

Principle: A competitive ELISA format is typically used. Angiotensin II in the sample competes with a labeled (e.g., biotinylated) angiotensin II for binding to a limited number of anti-angiotensin II antibodies coated on a microplate.

-

Sample Collection and Handling:

-

Collect blood into chilled tubes containing EDTA and a cocktail of peptidase inhibitors (e.g., aprotinin, bestatin) to prevent the rapid degradation of angiotensin II.

-

Centrifuge immediately at 4°C.

-

For many commercial ELISAs, a solid-phase extraction (e.g., using C18 columns) of the plasma is recommended to remove interfering substances prior to the assay.[5]

-

-

Assay Protocol (General Steps):

-

Prepare standards and extracted samples.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add biotinylated angiotensin II to each well and incubate.

-

Wash the plate to remove unbound components.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of angiotensin II in the sample.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the angiotensin II concentration from a standard curve.

-

Measurement of Aldosterone

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for aldosterone measurement due to its high specificity and accuracy.

-

Principle: Aldosterone and a stable isotope-labeled internal standard are extracted from the plasma or serum. The extract is then subjected to chromatographic separation followed by detection and quantification using tandem mass spectrometry.

-

Sample Collection and Handling:

-

Collect blood in a serum tube or an EDTA plasma tube.

-

Separate serum or plasma by centrifugation.

-

Store samples frozen at -20°C or colder. Hemolysis should be avoided.[6]

-

-

Assay Protocol (General Steps):

-

Add a known amount of isotope-labeled aldosterone internal standard to calibrators, controls, and unknown samples.

-

Perform a liquid-liquid extraction or a supported liquid extraction (SLE) to isolate the steroids from the sample matrix.

-

Evaporate the extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Aldosterone is separated from other analytes on an HPLC column and quantified by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

-

Calculate the concentration based on the ratio of the native aldosterone peak area to the internal standard peak area against a calibration curve.

-

The following diagram illustrates a generalized workflow for these experimental assessments.

References

- 1. The effect of in vitro captopril and angiotensin II on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma renin activity, serum aldosterone concentration and selected organ damage indices in essential arterial hypertension [archivesofmedicalscience.com]

- 3. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]

- 4. Hypothesis: Reactive increases in plasma renin activity attenuate the fall in blood pressure caused by salt depletion and renin–angiotensin system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers of activation of renin-angiotensin-aldosterone system in heart failure: how useful, how feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the renin–angiotensin system in the pathophysiology of coronary heart disease and heart failure: Diagnostic biomarkers and therapy with drugs and natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Temocapril Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure.[1][2][3] Marketed under trade names such as Acecol and Temocard, it distinguishes itself from other ACE inhibitors through its unique dual excretion pathway, involving both renal and biliary routes.[4] This characteristic makes it a valuable therapeutic option, particularly in patients with renal impairment. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, presenting key data, experimental protocols, and a visual representation of its pharmacological activity.

Discovery and Chemical Synthesis

The development of this compound was driven by the need for ACE inhibitors with improved pharmacokinetic profiles. The synthesis of Temocapril involves a multi-step process, primarily centered around the amidation of a sulfate and the acyl chlorination of a carboxylic acid.[5] While specific proprietary details of the initial discovery and synthesis by its originators are not fully public, the general synthetic pathway can be outlined as follows. A key step involves the reaction of 2-((Z)-2-nitrovinyl)thiophene with N-tert-butoxycarbonyl-L-cysteine to form a key intermediate.[6] This is followed by a series of reactions to construct the thiazepine ring and couple it with the side chain derived from a phenylalanine derivative to yield the final Temocapril molecule. The hydrochloride salt is then formed to enhance stability and solubility.

Mechanism of Action

Temocapril is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) to its active diacid metabolite, temocaprilat.[2][7][8] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5][9]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][10] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and enhanced sympathetic nervous system activity, all of which contribute to an elevation in blood pressure.[5][11] By inhibiting ACE, temocaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[5]

Renin-Angiotensin-Aldosterone System and the Action of Temocaprilat

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Temocaprilat on ACE.

Preclinical and Clinical Development

The efficacy and safety of this compound have been established through a series of preclinical and clinical studies.

Preclinical Studies

Preclinical evaluation of Temocapril was conducted in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats.[12][13] These studies demonstrated the potent antihypertensive effects of Temocapril.

Table 1: Preclinical Efficacy of Temocaprilat

| Parameter | Temocaprilat | Enalaprilat | Reference |

| IC50 (ACE from rabbit lung) | 1.2 nM | 3.6 nM | [7] |

| Inhibitory Potency (isolated rat aorta) | 3 times that of enalaprilat | - | [4] |

Clinical Studies

Clinical trials have confirmed the antihypertensive efficacy of this compound in patients with essential hypertension.[14] Studies have also investigated its pharmacokinetic profile in various patient populations, including the elderly and those with renal impairment.[15][16][17] A notable finding is that due to its dual excretion pathway, impaired renal function has a limited effect on the pharmacokinetics of temocapril and its active metabolite, temocaprilat.[16]

Table 2: Pharmacokinetic Parameters of Temocapril and Temocaprilat in Hypertensive Patients with Varying Renal Function (10 mg once daily for 14 days)

| Creatinine Clearance (CLcr) | Temocaprilat AUCss (ng·h/mL) | Temocaprilat t½,z (h) |

| ≥60 mL/min | 2115 (565) | 15.2 (1.2) |

| 40-59 mL/min | - | - |

| 20-39 mL/min | - | - |

| <20 mL/min | 4989 (2338) | 20.0 (7.5) |

| Data presented as mean (s.d.). AUCss: Area under the plasma concentration-time curve at steady state; t½,z: Terminal elimination half-life. | ||

| Source:[16] |

Table 3: Pharmacokinetic Parameters of Temocaprilat in Young and Elderly Hypertensive Patients (20 mg single dose)

| Parameter | Young (≤40 years) | Elderly (≥69 years) |

| Cmax (ng/mL) | - | - |

| tmax (h) | - | - |

| AUC (ng·h/mL) | Statistically significant difference | - |

| CLr (mL/min) | Statistically significant difference | - |

| Specific values for Cmax and tmax were not provided in the abstract, but the study noted no statistically significant difference between the groups for these parameters. AUC and CLr showed statistically significant differences. | ||

| Source:[15] |

Experimental Protocols

ACE Inhibition Assay (In Vitro)

The inhibitory activity of temocaprilat on ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the change in absorbance.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-leucine (HHL)

-

Sodium borate buffer (pH 8.3) containing NaCl

-

Temocaprilat (or other inhibitors)

-

Reagents for stopping the reaction and color development (e.g., pyridine and benzene sulfonyl chloride)

Procedure:

-

Prepare a solution of ACE in sodium borate buffer.

-

Pre-incubate the ACE solution with various concentrations of temocaprilat (or a control inhibitor like captopril) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

-

Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

-

Quantify the hippuric acid by measuring the absorbance at a specific wavelength (e.g., 228 nm).

-

Calculate the percentage of ACE inhibition for each concentration of temocaprilat.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18][19][20]

In Vivo Model: Dahl Salt-Sensitive Rats

The Dahl salt-sensitive rat is a widely used model to study salt-sensitive hypertension and the efficacy of antihypertensive drugs.

Protocol for Induction of Hypertension and Drug Treatment:

-

Animals: Use male Dahl salt-sensitive rats.

-

Diet: At a specific age (e.g., 7 weeks), switch the rats from a normal salt diet to a high-salt diet (e.g., 8% NaCl) to induce hypertension.[12]

-

Treatment: Administer this compound (e.g., 0.2 mg/kg/day) or a placebo via oral gavage, starting at a designated time point (e.g., after the onset of hypertension at 13 weeks of age).[12]

-

Blood Pressure Measurement: Monitor systolic blood pressure regularly using a non-invasive tail-cuff method.

-

Endpoint Analysis: After a specified treatment period (e.g., 6 weeks), euthanize the animals and collect blood and tissues for further analysis, such as measurement of plasma renin activity, aldosterone levels, and histological examination of the heart and kidneys to assess end-organ damage.

Experimental Workflow for Preclinical Evaluation of Temocapril

Caption: A generalized experimental workflow for the preclinical evaluation of Temocapril in a hypertensive animal model.

Conclusion

This compound is a well-established ACE inhibitor with a favorable pharmacokinetic profile, particularly its dual excretion pathway, which offers advantages in specific patient populations. Its development from initial synthesis to extensive preclinical and clinical evaluation has solidified its role in the management of hypertension and heart failure. The detailed understanding of its mechanism of action and the availability of robust experimental models continue to support its clinical use and further research into its therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. This compound | 110221-44-8 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time course of the effects of temocapril on cardiovascular structure and function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of temocapril during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. idpublications.org [idpublications.org]

- 20. m.youtube.com [m.youtube.com]

Temocapril Hydrochloride: A Technical Guide for Research in Diabetic Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The renin-angiotensin system (RAS) plays a crucial role in the pathogenesis of DN, making it a key target for therapeutic intervention. Temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated potential in mitigating the progression of DN. This technical guide provides an in-depth overview of this compound for researchers, covering its mechanism of action, relevant signaling pathways, experimental protocols for preclinical research, and a summary of key quantitative data.

Introduction to this compound

This compound is a prodrug that is rapidly metabolized in the liver to its active diacid metabolite, temocaprilat. As an ACE inhibitor, its primary function is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of renal damage in diabetes.[1] By inhibiting ACE, this compound leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, all of which contribute to its therapeutic effects in cardiovascular and renal diseases.[1]

Mechanism of Action in Diabetic Nephropathy

The renoprotective effects of this compound in diabetic nephropathy are multifactorial, extending beyond its systemic blood pressure-lowering effects.

Inhibition of the Renin-Angiotensin System (RAS)

The primary mechanism of temocapril is the inhibition of ACE within the RAS. This leads to a reduction in angiotensin II levels, a key mediator of glomerular injury.[2]

Cellular Effects in the Kidney

High glucose levels in diabetes lead to the proliferation of mesangial cells and the accumulation of extracellular matrix, contributing to glomerulosclerosis.[3][4] Angiotensin II exacerbates this by promoting podocyte injury and apoptosis.[2][5] ACE inhibitors like temocapril can counteract these effects.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound in the context of hypertension and diabetes.

Table 1: Clinical Study in Hypertensive Type 2 Diabetic Patients [6]

| Parameter | Temocapril Group (n=34) |

| Treatment | Temocapril 2 mg/day |

| Duration | 48 weeks |

| Baseline Urinary Albumin to Creatinine Ratio (ACR) (mg/g Cr) | 100 - 300 |

| Change in ACR | Decreased |

Table 2: Clinical Study in Hypertensive Type 2 Diabetic Patients with Microalbuminuria [7]

| Parameter | Temocapril Group (n=19) | Placebo Group (n=11) |

| Treatment | Temocapril 20 mg/day | Placebo |

| Duration | 6 weeks | 6 weeks |

| Baseline Microalbuminuria (mg/24h) | 79 +/- 17 | Not specified |

| Post-treatment Microalbuminuria (mg/24h) | 49 +/- 10 | No significant change |

| p < 0.01 vs. baseline |

Table 3: Preclinical Study in a Non-Diabetic Rat Model of Nephrosis [8]

| Parameter | PAN Group | PAN/Temocapril Group |

| Animal Model | Puromycin aminonucleoside (PAN)-induced nephrosis in Sprague-Dawley rats | Puromycin aminonucleoside (PAN)-induced nephrosis in Sprague-Dawley rats |

| Treatment | Vehicle | Temocapril 8 mg/kg/day |

| Duration | 20 weeks | 20 weeks |

| Urinary Protein Excretion at 20 weeks | Significantly increased vs. control | Markedly lower than PAN group |

| Glomerulosclerosis Index (GSI) at 20 weeks | 30.49% | Significantly lower than PAN group |

Experimental Protocols

This section outlines a general methodology for a preclinical study investigating this compound in a rodent model of diabetic nephropathy.

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats, or mouse strains susceptible to diabetic nephropathy (e.g., db/db mice).

-

Induction of Diabetes: For non-genetic models, type 1 diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight, dissolved in citrate buffer.

-

Confirmation of Diabetes: Hyperglycemia is typically confirmed 48-72 hours post-STZ injection by measuring blood glucose levels. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

Treatment Groups

-

Control Group: Non-diabetic animals receiving vehicle.

-

Diabetic Control Group: Diabetic animals receiving vehicle.

-

Temocapril Treatment Group(s): Diabetic animals receiving this compound at various doses (e.g., a dose equivalent to the 8 mg/kg/day used in rat studies can be a starting point, with dose-response studies being optimal).[8]

Administration

-

This compound or vehicle is typically administered daily via oral gavage for a period of 8-20 weeks.

Key Outcome Measures

-

Biochemical Parameters:

-

Urinary Albumin Excretion (UAE) or Albumin-to-Creatinine Ratio (ACR)

-

Serum Creatinine and Blood Urea Nitrogen (BUN)

-

Creatinine Clearance (as an estimate of Glomerular Filtration Rate)

-

-

Histopathological Analysis:

-

Kidney sections stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess:

-

Glomerulosclerosis (mesangial expansion, matrix deposition)

-

Tubulointerstitial fibrosis

-

Glomerular hypertrophy

-

-

-

Molecular Analysis (Optional):

-

Immunohistochemistry or Western blotting for key proteins such as nephrin, podocin, TGF-β, and collagen IV.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy, primarily through its potent inhibition of the renin-angiotensin system. Its ability to reduce albuminuria and attenuate renal structural damage in preclinical and clinical settings underscores its value in DN research. The experimental protocols and data presented in this guide offer a framework for further investigation into the precise mechanisms and full therapeutic utility of this compound in combating this widespread and debilitating disease.

References

- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High glucose induces renal mesangial cell proliferation and fibronectin expression through JNK/NF-κB/NADPH oxidase/ROS pathway, which is inhibited by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in understanding the mechanisms by which sodium-glucose co-transporter type 2 inhibitors protect podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of monotherapy of temocapril or candesartan with dose increments or combination therapy with both drugs on the suppression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic effects of temocapril in hypertensive patients with diabetes mellitus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temocapril, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Temocaprilat in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, temocaprilat. The quantification of temocaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of temocaprilat in human plasma. The method employs a straightforward protein precipitation step for sample preparation, ensuring rapid sample turnaround.

Principle

This method is based on the separation of temocaprilat from plasma components on a C18 reversed-phase column. The sample preparation involves protein precipitation with acetonitrile, a common and effective technique for cleaning up plasma samples prior to HPLC analysis.[1] The analyte is then quantified using a UV detector. An internal standard (IS) should be used to ensure accuracy and precision. For the purpose of this protocol, enalaprilat, a structurally similar ACE inhibitor, is proposed as a suitable internal standard.

Materials and Reagents

-

Temocaprilat reference standard

-

Enalaprilat (Internal Standard) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Drug-free human plasma (with EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 215 nm |

| Internal Standard | Enalaprilat |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of temocaprilat and enalaprilat reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the temocaprilat stock solution in mobile phase to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, 200, and 500 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the enalaprilat stock solution with mobile phase to obtain a final concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 15, 75, and 400 ng/mL) by spiking drug-free plasma with the appropriate working standard solutions.

Sample Preparation Protocol

-

Pipette 200 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (50 ng/mL enalaprilat) and vortex for 10 seconds.

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

Caption: Experimental workflow for the quantification of temocaprilat in plasma.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on different days (inter-day). | Accuracy: within ±15% of nominal value. Precision (RSD): ≤ 15%. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy: within ±20% of nominal value. Precision (RSD): ≤ 20%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |

| Stability | Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |

Data Presentation

The results of the method validation should be presented in clear and concise tables. An example of a table for summarizing accuracy and precision data is shown in Table 3.

Table 3: Intra-day and Inter-day Accuracy and Precision (Example Data)

| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (RSD %) |

| Intra-day | |||

| 15 (Low QC) | 14.8 ± 0.7 | 98.7 | 4.7 |

| 75 (Medium QC) | 76.2 ± 3.1 | 101.6 | 4.1 |

| 400 (High QC) | 395.5 ± 15.8 | 98.9 | 4.0 |

| Inter-day | |||

| 15 (Low QC) | 15.3 ± 0.9 | 102.0 | 5.9 |

| 75 (Medium QC) | 74.5 ± 4.5 | 99.3 | 6.0 |

| 400 (High QC) | 408.2 ± 20.4 | 102.1 | 5.0 |

Conclusion

The HPLC method described in this application note provides a reliable and efficient approach for the quantification of temocaprilat in human plasma. The simple protein precipitation sample preparation procedure and the use of a standard C18 column make this method easily transferable to most analytical laboratories. The method is suitable for pharmacokinetic and bioequivalence studies of temocapril. It is recommended to perform a full method validation before its application in a regulated environment.

References

Application Notes and Protocols for Developing a Stable Oral Formulation of Temocapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocapril hydrochloride is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a member of the dicarboxylate-containing ACE inhibitors, it is susceptible to degradation, primarily through hydrolysis of its ester linkage, cyclization to a diketopiperazine derivative, and oxidation. These degradation pathways can significantly impact the stability, bioavailability, and therapeutic efficacy of the final drug product. Therefore, the development of a stable oral formulation is a critical aspect of its pharmaceutical development.

This document provides detailed application notes and protocols for the development of a stable oral formulation of this compound. It covers excipient compatibility studies, formulation development, and a suite of analytical procedures for stability assessment. The aim is to provide a comprehensive guide for researchers and formulation scientists to navigate the challenges associated with this compound stabilization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉ClN₂O₅S₂ | [1] |

| Molecular Weight | 513.07 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 196-200°C (decomposes) | |

| Solubility | Very slightly soluble in water, freely soluble in ethanol. | [2] |

| pKa | 3.1 (carboxyl), 7.8 (amine), 9.2 (thiol) | [2] |

Known Stability Challenges

The primary degradation pathways for this compound and other ACE inhibitors include:

-

Hydrolysis: The ester group in Temocapril is susceptible to hydrolysis, leading to the formation of the active metabolite, temocaprilat, and an inactive dicarboxylic acid. This can be influenced by pH and the presence of moisture.

-

Cyclization: Intramolecular cyclization can occur, leading to the formation of a diketopiperazine derivative, which is therapeutically inactive.

-

Oxidation: The thiol group in the structure can be susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidative degradation products.[3]

-

Excipient Incompatibility: Many common pharmaceutical excipients can interact with ACE inhibitors, accelerating their degradation. For instance, excipients with high water content or reactive impurities can compromise the stability of the drug.

Experimental Workflow for Formulation Development

The following diagram outlines the key stages in the development of a stable oral formulation of this compound.

References

Application Notes and Protocols for Temocapril Studies in Hypertensive Rat Models

These application notes provide a detailed experimental protocol for inducing hypertension in rats and studying the effects of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This guide is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

Introduction

Temocapril is a prodrug that is converted in vivo to its active metabolite, temocaprilat. Temocaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE inhibition leads to reduced levels of the potent vasoconstrictor angiotensin II and increased levels of the vasodilator bradykinin, resulting in vasodilation and a decrease in blood pressure. This protocol outlines the use of the Dahl Salt-Sensitive (DSS) rat model to induce hypertension and evaluate the therapeutic effects of temocapril.

Experimental Protocols

Induction of Hypertension in Dahl Salt-Sensitive (DSS) Rats

The Dahl Salt-Sensitive (DSS) rat is a well-established genetic model of salt-sensitive hypertension. Hypertension is induced by feeding the rats a high-salt diet.

Materials:

-

Male Dahl Salt-Sensitive (DSS) rats (e.g., from Charles River Laboratories)

-

Standard rat chow (low-salt diet, e.g., 0.3% NaCl)

-

High-salt rat chow (e.g., 8% NaCl)

-

Animal caging and husbandry supplies

-

Metabolic cages for urine collection (optional)

Protocol:

-

Acquire male DSS rats at approximately 4-5 weeks of age.

-

Acclimate the rats for one week upon arrival, providing standard low-salt chow and water ad libitum.

-

After acclimation, randomly divide the rats into a control group and a hypertension-induction group.

-

Continue to feed the control group the low-salt diet.

-

To induce hypertension, switch the diet of the experimental group to the high-salt (8% NaCl) chow.

-

Maintain the rats on their respective diets for the duration of the study (e.g., 4-8 weeks).

-

Monitor the body weight and general health of the animals regularly.

-

Blood pressure will progressively increase in the DSS rats on the high-salt diet, typically reaching hypertensive levels within 4 weeks.

Temocapril Administration

Temocapril is typically administered orally. Oral gavage ensures accurate dosing.

Materials:

-

Temocapril hydrochloride

-

Vehicle for dissolving temocapril (e.g., sterile water or 0.5% carboxymethyl cellulose)

-

Oral gavage needles (flexible, appropriate size for rats)

-

Syringes

Protocol:

-

Prepare the dosing solution of temocapril by dissolving it in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat with a gavage volume of 1 mL, the concentration would be 0.25 mg/mL).

-

Gently restrain the rat.

-

Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

-

Carefully insert the gavage needle into the esophagus and deliver the dose.

-

Administer the vehicle alone to the control and hypertensive control groups.

-

The recommended dosage of temocapril for antihypertensive effects in rats ranges from 0.2 mg/kg/day to 1 mg/kg/day. A study on stroke-prone spontaneously hypertensive rats showed that 1 mg/kg/day of temocapril prolonged survival. Another study in Dahl salt-sensitive rats used a sub-depressor dose of 0.2 mg/kg/day to investigate effects on diastolic dysfunction.

-

The duration of treatment will depend on the specific aims of the study, but a period of several weeks is common to observe significant effects on blood pressure and cardiovascular remodeling.

Measurement of Physiological and Biochemical Parameters

a. Blood Pressure and Heart Rate Monitoring:

-

Non-invasive method (Tail-cuff plethysmography): This is a common method for repeated measurements in conscious rats. Measurements should be taken at regular intervals (e.g., weekly) throughout the study.

-

Invasive method (Telemetry or direct arterial cannulation): For continuous and more accurate blood pressure monitoring, telemetry devices can be surgically implanted. Alternatively, at the end of the study, rats can be anesthetized and a catheter inserted into the carotid or femoral artery to directly measure blood pressure.

b. Biochemical Analysis:

At the end of the treatment period, collect blood and tissue samples for analysis.

-

Blood Sampling: Collect blood via cardiac puncture or from a cannulated artery into appropriate tubes (e.g., with EDTA for plasma).

-

Plasma Renin Activity (PRA) and Aldosterone: Measure using commercially available radioimmunoassay (RIA) or ELISA kits.

-

Serum Creatinine and Blood Urea Nitrogen (BUN): Analyze using standard clinical chemistry analyzers to assess renal function.

-

Electrolytes: Measure serum sodium and potassium levels.

-

Oxidative Stress Markers: Plasma levels of malondialdehyde (MDA) can be measured as an indicator of lipid peroxidation.

-

Inflammatory Markers: Plasma or tissue levels of cytokines such as IL-1β, IL-6, and IL-10 can be measured by ELISA.

c. Cardiac Hypertrophy Assessment:

-

At the end of the study, euthanize the rats and excise the heart.

-

Separate the atria and ventricles.

-

Measure the weight of the left ventricle (LV) and the total heart weight.

-

Calculate the ratio of LV weight to body weight (LVW/BW) as an index of left ventricular hypertrophy.

Data Presentation

The following tables summarize expected quantitative data based on studies with temocapril and other ACE inhibitors in hypertensive rat models.

Table 1: Effect of Temocapril on Blood Pressure in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet

| Group | Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |

| Control | Low-Salt Diet + Vehicle | ~125 ± 5 | ~85 ± 5 |

| Hypertensive | High-Salt Diet + Vehicle | ~200 ± 10 | ~140 ± 10 |

| Temocapril-treated | High-Salt Diet + Temocapril (1 mg/kg/day) | ~150 ± 8 | ~105 ± 7 |

Data are presented as mean ± SD and are hypothetical values based on typical findings in the literature.

Table 2: Effect of ACE Inhibition on Biochemical Parameters in Hypertensive Rats

| Parameter | Control | Hypertensive | ACE Inhibitor-treated |

| Plasma Renin Activity (ng/mL/hr) | Normal | Suppressed | Increased |

| Plasma Aldosterone (pg/mL) | Normal | Normal to slightly elevated | Decreased |

| Serum Creatinine (mg/dL) | Normal | Elevated | Reduced towards normal |

| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Elevated | Reduced towards normal |

| Plasma IL-1β (pg/mL) | Baseline | Significantly Increased | Reduced towards baseline |

| Plasma IL-6 (pg/mL) | Baseline | Significantly Increased | Reduced towards baseline |

| Plasma IL-10 (pg/mL) | Baseline | Significantly Decreased | Increased towards baseline |

Data are presented as expected trends. Specific values can vary based on the model and duration of hypertension. Data for inflammatory markers are based on a study with captopril in SHRs.

Table 3: Effect of ACE Inhibition on Cardiac Hypertrophy in Hypertensive Rats

| Group | Treatment | Left Ventricular Weight / Body Weight (mg/g) |

| Control | Normotensive | ~2.0 - 2.5 |

| Hypertensive | Hypertensive | ~3.0 - 3.5 |

| ACE Inhibitor-treated | Hypertensive + ACE Inhibitor | ~2.5 - 3.0 |

Data are presented as expected trends. Specific values can vary. Based on a study with captopril in SHRs.

Visualizations

Caption: Mechanism of action of temocapril in the renin-angiotensin-aldosterone and kallikrein-kinin systems.

Caption: Experimental workflow for inducing hypertension and evaluating the effects of temocapril in rats.

In Vivo Efficacy of Temocapril Hydrochloride in Heart Failure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of Temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of heart failure. This compound is primarily used in the management of hypertension and heart failure.[1] Its therapeutic effects stem from the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a decrease in cardiac preload and afterload, thereby improving cardiac function. This document outlines methodologies for inducing heart failure in rodent models and subsequent evaluation of this compound's efficacy using echocardiography, hemodynamic analysis, and biomarker assessment.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is converted to its active metabolite, temocaprilat, after oral administration. Temocaprilat inhibits ACE, a key enzyme in the RAAS. The inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure and cardiac workload. The reduction in angiotensin II levels also mitigates its profibrotic and hypertrophic effects on the heart, contributing to the attenuation of adverse cardiac remodeling in heart failure.

In Vivo Heart Failure Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of drug candidates for heart failure. Two commonly used and well-characterized rodent models are presented below.

Myocardial Infarction (MI) Induced Heart Failure

This model mimics heart failure resulting from ischemic heart disease. It is induced by the permanent ligation of the left anterior descending (LAD) coronary artery, leading to infarction of the left ventricular free wall and subsequent cardiac remodeling and dysfunction.

Pressure Overload-Induced Heart Failure

This model replicates heart failure due to chronic hypertension or aortic stenosis. It is created by surgically constricting the aorta, which increases the afterload on the left ventricle, leading to concentric hypertrophy and eventual progression to heart failure.

Experimental Protocols

The following protocols provide a detailed framework for assessing the efficacy of this compound in a rat model of heart failure.

Protocol 1: Induction of Myocardial Infarction in Rats

-

Animal Preparation : Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure :

-

Intubate the rat and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

-

Post-operative Care : Close the chest incision in layers and allow the animal to recover. Provide appropriate analgesia.

-

Sham Control : Sham-operated animals undergo the same surgical procedure without LAD ligation.

Protocol 2: Transthoracic Echocardiography

-

Animal Preparation : Anesthetize the rat and place it in the left lateral decubitus position.

-

Image Acquisition : Use a high-frequency ultrasound system with a linear array transducer.

-

Views : Obtain parasternal long-axis (PLAX) and short-axis (SAX) views.

-